molecular formula C10H10BrN5O B2529246 N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide CAS No. 2279124-19-3

N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide

Cat. No.: B2529246
CAS No.: 2279124-19-3
M. Wt: 296.128
InChI Key: IACOTFZDFFUPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide is a useful research compound. Its molecular formula is C10H10BrN5O and its molecular weight is 296.128. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide It is known that 1,2,3-triazoles can act as surrogates for the peptide bond and show chemical as well as biological stability . They can offer various types of binding to the target enzyme .

Mode of Action

The mode of action of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide involves its interaction with its targets. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme .

Biochemical Pathways

The specific biochemical pathways affected by N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide The compound’s ability to form various types of binding with the target enzyme suggests that it may influence multiple biochemical pathways .

Pharmacokinetics

The ADME properties of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide It is known that 1,2,4-triazole derivatives can improve pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The specific molecular and cellular effects of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide The compound’s ability to form various types of binding with the target enzyme suggests that it may have significant molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide It is known that the compounds synthesized are thermally stable .

Properties

IUPAC Name

N-[(2-benzyl-5-bromo-1,2,4-triazol-3-yl)amino]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O/c11-9-13-10(14-12-7-17)16(15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACOTFZDFFUPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)NNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.